2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
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Overview
Description
2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorine atom, methoxy groups, and a sulfamoyl group attached to a benzamide core. Its distinct structure imparts specific chemical properties that make it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is performed to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(4-methoxyphenyl)benzamide: This compound has a similar structure but with a different position of the methoxy group.
3-fluoro-N-(4-methoxyphenyl)benzamide: Another similar compound with the fluorine atom in a different position.
2-fluoro-N-(4-methoxybenzyl)benzamide: This compound features a methoxybenzyl group instead of a methoxyphenyl group.
Uniqueness
The uniqueness of 2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-29-20-9-5-3-7-15(20)14-24-31(27,28)16-11-12-18(23)17(13-16)22(26)25-19-8-4-6-10-21(19)30-2/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDCRKSOQNILJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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